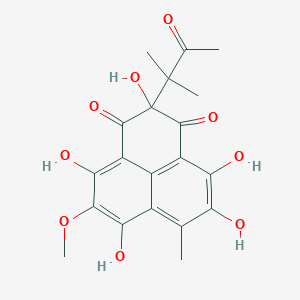
Cyclopentane;2-ethylcyclopenta-1,3-diene;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane;2-ethylcyclopenta-1,3-diene;iron is a complex organometallic compound that combines cyclopentadiene, ethylcyclopentane, and iron
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ethylcyclopentane;iron typically involves the reaction of cyclopentadiene with ethylcyclopentane in the presence of an iron catalyst. One common method is the Pauson-Khand reaction, which involves the cycloaddition of an alkyne, an alkene, and carbon monoxide in the presence of a cobalt catalyst to form a cyclopentenone . This reaction can be adapted to use iron as the catalyst, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;ethylcyclopentane;iron often involves the steam cracking of naphtha to produce cyclopentadiene, which is then reacted with ethylcyclopentane in the presence of an iron catalyst . The reaction conditions typically include high temperatures and pressures to ensure efficient conversion and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane;2-ethylcyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentadienyl iron complexes.
Reduction: Reduction reactions can convert the compound into different iron-containing species.
Substitution: The compound can undergo substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
Applications De Recherche Scientifique
Cyclopentane;2-ethylcyclopenta-1,3-diene;iron has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organometallic compounds and catalysts.
Biology: The compound’s unique properties make it useful in studying biological processes involving metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases that involve metal ion interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;ethylcyclopentane;iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can undergo redox reactions, coordinate with ligands, and participate in catalytic cycles. These interactions influence the compound’s reactivity and its ability to facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A precursor to cyclopenta-1,3-diene;ethylcyclopentane;iron, known for its use in the synthesis of cyclopentadienyl complexes.
Ethylcyclopentane: A hydrocarbon similar to cyclopentadiene but with different reactivity and applications.
Cyclopentane-1,3-dione: Another cyclic compound with distinct chemical properties and applications.
Uniqueness
Cyclopentane;2-ethylcyclopenta-1,3-diene;iron is unique due to its combination of cyclopentadiene and ethylcyclopentane ligands with an iron center. This combination imparts unique reactivity and properties that are not observed in the individual components or other similar compounds .
Propriétés
Formule moléculaire |
C12H14Fe-6 |
|---|---|
Poids moléculaire |
214.08 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;ethylcyclopentane;iron |
InChI |
InChI=1S/C7H9.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h3-6H,2H2,1H3;1-5H;/q-5;-1; |
Clé InChI |
WGXMKSBGWZMUCA-UHFFFAOYSA-N |
SMILES |
CC[C-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
SMILES canonique |
CC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,5R)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1250160.png)


![(R)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepinium](/img/structure/B1250163.png)
![3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propyl N-(2,6-difluorophenyl)carbamate](/img/structure/B1250165.png)






